molecular formula C10H11BO3 B3392834 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde CAS No. 141522-25-0

2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Cat. No.: B3392834
CAS No.: 141522-25-0
M. Wt: 190.01 g/mol
InChI Key: BLYYIVRLKXZEAC-UHFFFAOYSA-N
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Description

2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is a chemical compound with the molecular formula C10H11BO3. It is characterized by the presence of a benzaldehyde group attached to a 1,3,2-dioxaborinane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde typically involves the reaction of benzaldehyde with a boronic acid derivative in the presence of a diol. One common method is the reaction of benzaldehyde with 4-formylbenzeneboronic acid and propane-1,3-diol to form the cyclic ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form various biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases such as potassium carbonate (K2CO3).

Major Products

    Oxidation: 2-(1,3,2-Dioxaborinan-2-yl)benzoic acid.

    Reduction: 2-(1,3,2-Dioxaborinan-2-yl)benzyl alcohol.

    Substitution: Various biaryl compounds depending on the aryl halide used in the reaction.

Scientific Research Applications

2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde largely depends on the specific reactions it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The molecular targets and pathways involved in its biological applications are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is unique due to its specific structure, which combines a benzaldehyde group with a 1,3,2-dioxaborinane ring. This structure imparts unique reactivity, particularly in cross-coupling reactions, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

2-(1,3,2-dioxaborinan-2-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO3/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYYIVRLKXZEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569148
Record name 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141522-25-0
Record name 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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